molecular formula C17H30N2O3 B2841497 1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2310142-43-7

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B2841497
CAS No.: 2310142-43-7
M. Wt: 310.438
InChI Key: BPECZGDWUFWWQQ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a synthetic organic compound that features an adamantane core. Adamantane derivatives are known for their unique structural properties and have been widely studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Functionalization of the Adamantane Core: The adamantane core is then functionalized to introduce the necessary substituents, such as hydroxyl and methoxy groups.

    Urea Formation: The final step involves the reaction of the functionalized adamantane with an appropriate isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea moiety would yield primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurodegenerative diseases.

    Industry: Used in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various biological receptors, potentially modulating their activity. The urea moiety may also play a role in binding to specific enzymes or proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: An amine derivative of adamantane with similar structural properties.

    1-Adamantanecarboxylic acid: A carboxylic acid derivative of adamantane.

    1-Adamantanol: An alcohol derivative of adamantane.

Uniqueness

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is unique due to the combination of its adamantane core and the specific functional groups attached to it. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-16(21,3-4-22-2)11-18-15(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14,21H,3-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPECZGDWUFWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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